Product packaging for C.I. Basic Blue 22(Cat. No.:CAS No. 12217-41-3)

C.I. Basic Blue 22

Cat. No.: B085758
CAS No.: 12217-41-3
M. Wt: 352.4 g/mol
InChI Key: ASWFVRBTTRCNAK-UHFFFAOYSA-O
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Description

C.I. Basic Blue 22 is a useful research compound. Its molecular formula is C21H26N3O2+ and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N3O2+ B085758 C.I. Basic Blue 22 CAS No. 12217-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12217-41-3

Molecular Formula

C21H26N3O2+

Molecular Weight

352.4 g/mol

IUPAC Name

4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate

InChI

InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1

InChI Key

ASWFVRBTTRCNAK-UHFFFAOYSA-O

SMILES

C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1

Canonical SMILES

CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O

Other CAS No.

12217-41-3

Origin of Product

United States

Intermolecular Interactions and Aggregation Phenomena of C.i. Basic Blue 22

Interactions with Natural and Synthetic Polymeric Materials

Influence of Polymer Structure and Functionalization on C.I. Basic Blue 22 Interactions (e.g., cellulose (B213188) nanofibrils/pectin (B1162225) membranes)

The interaction of this compound with polymeric materials is significantly governed by the polymer's structural characteristics and the presence of functional groups. Composite membranes made from cellulose nanofibrils (CNFs) and pectin (PC) have been studied for their ability to remove cationic dyes like this compound from aqueous solutions. mdpi.com

Pectin, a polysaccharide rich in electron-dense functional groups like carboxyl and hydroxyl groups, can engage in strong electrostatic interactions with the cationic structure of this compound. mdpi.com Similarly, cellulose, especially when functionalized to introduce charged groups, contributes to the binding capacity. The adsorption process for positively charged dyes onto negatively charged pectin- or cellulose-based surfaces is primarily driven by physisorption, dominated by these electrostatic forces. mdpi.com Additional interactions can include hydrogen bonding between nitrogen atoms in the dye molecule and hydroxyl groups on the polymer chains, as well as potential chemisorption involving the C=C bonds of the dye and the polymer's functional groups. mdpi.com

Research on CNF/PC membranes demonstrated a higher removal efficiency for this compound compared to another cationic dye, Basic Yellow 28. This difference was partly attributed to the lower molar mass of Basic Blue 22, which facilitates its movement through the membrane's pores, allowing it to access more adsorption sites. mdpi.com In one study, the amount of adsorbed this compound per gram of a specific CNF/PC membrane ranged from 37.8 mg/g to 232.6 mg/g as the initial dye concentration increased. mdpi.com

In related studies on other cationic dyes, the role of functionalization is further highlighted. Cellulose nanofibrils with surface carboxyl groups (from TEMPO-mediated oxidation) show a high capacity for adsorbing cationic dyes like Malachite Green, primarily through electrostatic interactions. nih.govmdpi.com Modifying CNFs by grafting sulfonic acid groups has been shown to increase the adsorption capacity for Methylene Blue by over 30%, creating more anionic sites for the cationic dye to bind to. nih.gov Likewise, films made from amidated pectin have demonstrated a high adsorption capacity for Basic Yellow 28, reaching up to 571.4 mg/g. nih.gov These findings underscore the principle that enhancing the density of anionic functional groups (e.g., carboxyl, sulfonate) on a polymer backbone is a key strategy for improving its interaction with and adsorption of cationic dyes like this compound. nih.govbiointerfaceresearch.com

Table 1: Adsorption Capacities of Various Polymer-Based Adsorbents for Cationic Dyes

AdsorbentCationic DyeMaximum Adsorption Capacity (q_max)Reference
Cellulose Nanofibrils/Pectin (CNF/PC) MembraneThis compound232.6 mg/g mdpi.com
Amidated Pectin/Montmorillonite FilmC.I. Basic Yellow 28571.4 mg/g nih.gov
Cellulose Nanofibril AerogelMalachite Green212.7 mg/g nih.gov
3-APSA Grafted Cellulose NanofibersMethylene Blue526 mg/g nih.gov

Interactions with Inorganic and Hybrid Composites

Adsorption Mechanisms on Metal Oxide Surfaces (e.g., TiO₂ in related dye studies)

The adsorption of cationic dyes, such as this compound, onto metal oxide surfaces like titanium dioxide (TiO₂) is a complex process influenced by surface chemistry and solution conditions. While direct studies on this compound are limited, extensive research on similar cationic dyes like Methylene Blue (MB) provides insight into the governing mechanisms. acs.org

The primary interaction is electrostatic attraction between the positively charged dye cation and the negatively charged TiO₂ surface. The surface charge of TiO₂ is pH-dependent; at pH values above its point of zero charge (pHpzc), the surface develops a net negative charge due to the deprotonation of surface hydroxyl groups (Ti-OH → Ti-O⁻), which promotes the adsorption of cationic species. mdpi.com

Adsorption of MB onto TiO₂ thin films has been shown to follow a pseudo-second-order kinetic model, suggesting that the rate-limiting step may be chemisorption involving valence forces through electron sharing or exchange between the adsorbent and adsorbate. acs.org Isotherm studies often show that the Freundlich model provides a good fit, which describes multilayer adsorption on a heterogeneous surface, indicating that the adsorption energies are not uniform across the TiO₂ surface. acs.org

The functionalization of TiO₂ can further enhance dye interaction. For instance, impregnating TiO₂ thin films with polyoxometalates (POMs) was found to increase the adsorption of MB. acs.org This enhancement is associated with changes in surface morphology and the introduction of more heterogeneous active sites. acs.org Similarly, studies on TiO₂-SiO₂ composites have been conducted to evaluate the adsorption of C.I. Basic Blue 9 (Methylene Blue), where surface modification with aminosilanes positively influences the sorption capacity. researchgate.net The interfacial properties, including the specific adsorption configurations (e.g., bidentate or tridentate bridging) of the dye's anchoring groups with the metal oxide surface, are crucial in determining the stability and efficiency of the adsorption. nih.gov

Interactions with Carbon-Based Adsorbents (e.g., activated carbon, carbon-silica composites in related dye studies)

Carbon-based materials are widely recognized for their high efficiency in adsorbing dyes from aqueous solutions. The interactions of cationic dyes like this compound with these materials are dictated by the adsorbent's surface chemistry and physical structure.

Activated Carbon (AC): The adsorption of basic (cationic) dyes on activated carbon involves multiple mechanisms. While acidic oxygen-containing functional groups on the AC surface can provide negatively charged sites for electrostatic attraction with dye cations, studies have shown that this is not the only mechanism. researchgate.netnih.gov Thermally treated carbons with a more basic surface character and fewer oxygenated groups also exhibit excellent adsorption capacities for cationic dyes. researchgate.netnih.gov This suggests that dispersive interactions between the π-electron system of the dye's aromatic rings and the π-electrons of the carbon's graphene layers play a significant role. researchgate.net Hydrophobic interactions are also considered major contributors to the adsorption process. researchgate.net The adsorption of basic dyes on AC generally increases with rising pH, as the carbon surface becomes more negatively charged, enhancing electrostatic attraction. researchgate.nete3s-conferences.org

Table 2: Adsorption Capacities of Carbon-Based Adsorbents for Related Basic Dyes

AdsorbentBasic DyeTemperature (°C)Experimental Adsorption Capacity (q_e,exp)Reference
Carbon-Silica (C/SiO₂) CompositeC.I. Basic Blue 320924.6 mg/g nih.gov
401052.1 mg/g
601295.9 mg/g
Sulfuric Acid-Activated MontmorilloniteC.I. Basic Blue 325277 mg/g dergipark.org.tr

Role of Surface Chemistry and Pore Structure in this compound Binding

The binding of this compound to an adsorbent is fundamentally controlled by the interplay between the adsorbent's surface chemistry and its physical (textural) properties.

Surface Chemistry: The chemical nature of the adsorbent surface is a key determinant of the interaction mechanism.

Electrostatic Interactions: For cationic dyes like this compound, the presence of negatively charged functional groups on the adsorbent surface is highly favorable. On polymers like cellulose and pectin, these are typically carboxyl (–COOH) or hydroxyl (–OH) groups. mdpi.com On activated carbons, acidic oxygen-containing groups fulfill this role. researchgate.net On metal oxides like TiO₂, deprotonated hydroxyl groups (M-O⁻) at pH levels above the material's pHpzc create an attractive negative surface. mdpi.com The strength of this electrostatic interaction is a primary driver for adsorption.

Dispersive and Other Interactions: Beyond electrostatics, non-specific interactions are crucial, particularly for carbonaceous adsorbents. Dispersive π-π interactions can occur between the aromatic structure of the dye molecule and the graphitic planes of activated carbon. researchgate.net Hydrogen bonding can also occur if the adsorbent surface possesses hydrogen-bond-donating or -accepting groups. mdpi.com

Pore Structure: The physical architecture of the adsorbent dictates the accessibility of its surface area to dye molecules.

Surface Area and Porosity: A large specific surface area and a well-developed porous structure are essential for high adsorption capacity, as they provide more available sites for the dye to bind. nih.gov Chemical activation of materials like biochar is a common method to increase microporosity and mesoporosity, thereby enhancing the surface area available for adsorption. e3s-conferences.org

Environmental Fate and Advanced Remediation Methodologies for C.i. Basic Blue 22

Degradation Pathways and By-product Formation

The degradation of C.I. Basic Blue 22, like other complex organic dyes, can proceed through various pathways, leading to the formation of a series of intermediate by-products before complete mineralization to carbon dioxide, water, and inorganic ions. The specific degradation route and the nature of the by-products are highly dependent on the treatment technology employed.

Photodegradation involves the breakdown of dye molecules upon absorption of light energy. For anthraquinone (B42736) dyes, this process can be influenced by the molecular structure of the dye itself. Studies on various anthraquinone derivatives have shown that some exhibit partially reversible photodegradation nih.gov. The photostability and recovery characteristics are linked to the dye's molecular structure, and certain structural features are associated with a self-healing process arxiv.org.

The kinetics of photodegradation for many dyes, including those related to this compound, often follow a pseudo-first-order model. This model assumes that the concentration of one reactant (in this case, the dye) is the limiting factor in the reaction rate. For instance, the photocatalytic degradation of Basic Blue 41 has been shown to adhere to pseudo-first-order kinetics mdpi.com.

Table 1: Kinetic Models for Dye Degradation

Kinetic ModelEquationDescription
Pseudo-First-Orderln(C₀/C) = k₁tThe rate of reaction is proportional to the concentration of the dye. C₀ is the initial concentration, C is the concentration at time t, and k₁ is the pseudo-first-order rate constant.
Pseudo-Second-Order1/C - 1/C₀ = k₂tThe rate of reaction is proportional to the square of the concentration of the dye. C₀ is the initial concentration, C is the concentration at time t, and k₂ is the pseudo-second-order rate constant.

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like this compound. These methods are characterized by the in-situ generation of powerful oxidizing species, most notably the hydroxyl radical (•OH).

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. This method is effective for the degradation of a wide range of dyes researchgate.net. The photo-Fenton process enhances the degradation rate by incorporating ultraviolet (UV) light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and generating additional hydroxyl radicals researchgate.net.

For anthraquinone dyes like C.I. Acid Blue 80, a combination of ozone and the Fenton process has been shown to be a highly effective method for color removal tandfonline.comresearchgate.net. The degradation pathway of C.I. Acid Blue 80 in an O₃/Fenton system was found to involve the formation of various intermediate products, which were identified using gas chromatography-mass spectrometry (GC/MS) analysis tandfonline.com. Dyes with an anthraquinone structure can significantly accelerate the Fenton reaction under visible light irradiation nih.gov.

Table 2: Degradation Efficiency of Dyes using Fenton and Photo-Fenton Processes

ProcessDyeCOD Removal (%)Color Removal (%)Suspended Solids Removal (%)Reference
FentonRaw Textile Wastewater81.193.080.0 nih.gov
Photo-FentonRaw Textile Wastewater94.096.090.0 nih.gov

Semiconductor photocatalysis, particularly using titanium dioxide (TiO₂), is a widely researched AOP for dye degradation scirp.org. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species like hydroxyl radicals that can mineralize organic pollutants mdpi.comscirp.org.

The photocatalytic degradation of C.I. Basic Blue 41, a related dye, has been successfully demonstrated using TiO₂ nanoparticles scirp.orgscirp.org. The efficiency of this process is influenced by several factors, including the initial dye concentration, pH, and the amount of TiO₂ catalyst used scirp.orgscirp.org. Studies have shown that increasing the UV light intensity can enhance the decolorization rate of anthraquinone dyes due to a higher generation of hydroxyl radicals ajol.info. The degradation kinetics of Basic Blue 41 in the presence of TiO₂ has been found to follow a pseudo-first-order model mdpi.com.

Table 3: Effect of Initial Dye Concentration on Removal Efficiency of Reactive Blue 19 using TiO₂/UV/H₂O₂

Initial Concentration (mg∙dm⁻³)Removal Efficiency (%) after 10 min
10.095.49
100.039.14

Data from a study on the degradation of Reactive Blue 19 ajol.info.

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation in a liquid, which leads to the formation of localized hot spots with extreme temperatures and pressures. These conditions result in the generation of hydroxyl radicals from the pyrolysis of water molecules, which then attack and degrade the dye molecules.

Studies on anthraquinone dyes, such as Acid Blue 25, have shown that sonochemical degradation is an effective treatment method researchgate.net. The rate of decolorization can be significantly intensified by the presence of additives like carbon tetrachloride (CCl₄) researchgate.net. The efficiency of the sonochemical degradation of another anthraquinone dye, Reactive Blue 69, was studied using a TiO₂-biochar nanocomposite as a sonocatalyst nih.gov. The degradation mechanism in this case is attributed to both the hot spots and sonoluminescence phenomena nih.gov.

Electrochemical oxidation is an AOP that involves the degradation of organic pollutants at the surface of an anode through direct electron transfer or by electrochemically generated oxidants. For instance, the oxidation of Reactive Blue 4, an anthraquinone dye, on a Ti/SnO₂/SbOₓ/RuO₂ electrode resulted in 100% decolorization and 60% removal of total organic carbon nih.gov. The process can also be enhanced by UV irradiation in photoelectrocatalytic systems nih.gov.

The mechanism of electrochemical oxidation can be direct, where the dye is oxidized directly at the anode, or indirect, where oxidants like active chlorine are generated in the presence of chloride ions, leading to faster decolorization acs.org. The by-products of the electrochemical degradation of anthraquinone dyes can include smaller organic molecules like phthalic anhydride, phthalimide, and benzoic acid whiterose.ac.uk. Changes in the chemical structure of the dye during electrochemical oxidation can be observed through techniques like FTIR and UV-Vis spectroscopy theseus.fi.

Biological Degradation and Bioremediation Potential

The environmental persistence of synthetic dyes such as this compound, an anthraquinone-based cationic dye, has prompted significant research into cost-effective and eco-friendly remediation strategies. Bioremediation, which utilizes the metabolic processes of microorganisms, presents a promising alternative to conventional physicochemical treatments. This approach focuses on the decolorization and mineralization of dyes into less harmful or non-toxic compounds.

Microbial Decolorization and Mineralization Studies (for related dyes)

Microbial degradation is a key process in the natural attenuation of dye pollutants. The bioremediation of azo dyes, which share structural complexities with other dye classes, typically involves a two-step process. mdpi.com The initial step is a reductive cleavage of the dye's chromophoric bonds—such as the azo bond (–N=N–)—under anaerobic or microaerophilic conditions, leading to the formation of intermediate aromatic amines. mdpi.comnih.gov These intermediates are often colorless but can still be toxic. researchgate.net The second step involves the aerobic degradation of these aromatic amines, potentially leading to complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.com

Bacteria are versatile organisms widely studied for their dye-degrading capabilities due to their rapid growth and adaptability to various environmental conditions. mdpi.comnih.gov Studies on dyes structurally related to this compound have demonstrated significant microbial action. For instance, the novel bacterial strain Kucoria marina CU2005, isolated from industrial wastewater sludge, was able to decolorize 82% of Reactive Blue 222 (a complex diazo dye) within 24 hours under optimized conditions (35 °C and pH 7). abap.co.inresearchgate.net The degradation was confirmed through analytical methods which showed a breakdown of the dye into intermediate aromatic amines. abap.co.inresearchgate.net Similarly, bacteria such as Pseudomonas sp. and Bacillus sp. isolated from textile effluent have shown a high potential for decolorizing C.I. Direct Blue 201, with removal percentages reaching up to 67.93% at a 50 ppm concentration. sjp.ac.lk

The efficiency of microbial decolorization can be influenced by several factors, including the initial dye concentration, pH, temperature, and the presence of co-substrates. abap.co.inbanglajol.info High concentrations of some dyes can be toxic to microorganisms, inhibiting their metabolic activity and reducing the rate of degradation. abap.co.in

Enzymatic Degradation Pathways of Basic Dyes

The microbial breakdown of dyes is facilitated by specific enzymes that catalyze the degradation reactions. The primary mechanism involves enzymes like azoreductases, laccases, and peroxidases. nih.govnih.gov

Azoreductases: These enzymes are crucial for the initial reductive cleavage of azo bonds, a key step in the degradation of the largest class of synthetic dyes. nih.govresearchgate.net This process breaks the chromophore responsible for the dye's color. nih.gov

Laccases and Peroxidases: These are oxidoreductive enzymes that have a broad substrate specificity and can degrade a wide range of aromatic compounds, including the intermediates formed after initial azo bond cleavage. nih.govresearchgate.net They are considered effective molecular tools for the bioremediation of dye-contaminated effluents. researchgate.net For example, peroxidase purified from cauliflower has been shown to effectively decolorize Methylene Blue, achieving 89% removal under optimal conditions. nih.gov

The degradation process is not merely a surface adsorption phenomenon but a metabolic breakdown, as confirmed by analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS), which identify the resulting intermediate compounds. abap.co.inresearchgate.net

Adsorption-Based Removal Strategies

Adsorption is a widely used, effective, and economical method for removing dyes from wastewater. mdpi.comresearchgate.net The process involves the accumulation of dye molecules onto the surface of a solid adsorbent material. The efficiency of adsorption depends on the properties of both the adsorbent (e.g., surface area, porosity, surface chemistry) and the adsorbate (e.g., molecular structure, charge). For cationic (basic) dyes like this compound, adsorbents with negatively charged surfaces are particularly effective due to strong electrostatic attraction. mdpi.commdpi.com

Adsorbent Materials and Their Surface Modifications for this compound

Research has focused on developing low-cost and sustainable adsorbent materials from natural and waste sources.

Natural Polymeric Adsorbents (e.g., cellulose (B213188) nanofibrils, pectin)

Natural polymers are attractive adsorbent materials due to their abundance, biodegradability, and the presence of functional groups that can bind dye molecules. researchgate.net

Cellulose Nanofibrils (CNFs): Derived from cellulose, CNFs possess a high specific surface area and an abundance of hydroxyl and carbonyl groups on their surface. mdpi.com These properties give them a superior affinity for positively charged pollutants like cationic dyes. mdpi.com The negative surface charge of CNFs at neutral pH promotes the electrostatic attraction of cationic dye molecules. nih.gov Studies on Methylene Blue, another cationic dye, show that CNFs can achieve a maximum adsorption capacity of 122.2 mg/g. rsc.org

Pectin (B1162225): This polysaccharide, found in plant cell walls, is rich in electron-rich functional groups such as carboxyl and hydroxyl groups. mdpi.comresearchgate.net These groups can establish strong electrostatic interactions with the cationic molecules of basic dyes. mdpi.com

Composite Membranes: Combining these polymers can enhance their adsorbent properties. A study on the removal of this compound utilized composite membranes fabricated from cellulose nanofibrils and pectin (CNFs/PC). The research found that these membranes could remove up to 71% of this compound from a solution, depending on the initial dye concentration. mdpi.com The primary removal mechanism was identified as a strong electrostatic interaction between the negatively charged functional groups of the CNF/PC membrane and the positively charged dye molecules. mdpi.com

The table below summarizes the removal efficiency of a CNF/Pectin composite membrane for this compound. mdpi.com

Membrane CompositionInitial Dye ConcentrationMaximal Removal Efficiency for this compound (%)
CNF/Pectin (M3)VariousUp to 71%
Activated Carbon and Biochar Derivatives (for related dyes)

Activated carbon and biochar are highly porous carbonaceous materials renowned for their exceptional adsorption capabilities. mdpi.com

Activated Carbon (AC): AC is a widely used adsorbent due to its large surface area (typically 500-1500 m²/g) and well-developed pore structure. mdpi.com It is highly effective in adsorbing a broad range of organic compounds, including synthetic dyes. mdpi.com The adsorption of cationic dyes like Methylene Blue onto activated carbon is well-documented, with studies showing high removal efficiencies influenced by factors such as pH, adsorbent dose, and initial dye concentration. researchgate.netresearchgate.net The process is often favored by higher pH values, which increase the negative charge on the AC surface, enhancing the electrostatic attraction with cationic dye molecules. researchgate.net

Biochar: Produced by the pyrolysis of biomass waste (e.g., rice straw, sugarcane bagasse), biochar is considered a low-cost and eco-friendly alternative to conventional activated carbon. mdpi.comd-nb.info Its surface often contains negatively charged functional groups, making it an effective adsorbent for cationic dyes. mdpi.com Studies on Methylene Blue and Crystal Violet have demonstrated the high adsorption capacity of biochar. For example, biochar derived from rice straw and activated via a wet attrition method showed a maximum adsorption capacity of 90.91 mg/g for Methylene Blue. d-nb.infodoaj.org Similarly, biochar from sugarcane bagasse activated with NaOH achieved maximum adsorption capacities of 114.42 mg/g for Methylene Blue and 99.50 mg/g for Crystal Violet. mdpi.com

The adsorption performance of various biochar derivatives for related cationic dyes is presented in the table below.

Adsorbent (Biochar Derivative)Related Cationic DyeMaximum Adsorption Capacity (mg/g)Reference
Rice Straw Biochar (activated)Methylene Blue90.91 d-nb.infodoaj.org
Rice Straw Biochar (activated)Crystal Violet44.64 d-nb.infodoaj.org
Sugarcane Bagasse Biochar (NaOH activated)Methylene Blue114.42 mdpi.com
Sugarcane Bagasse Biochar (NaOH activated)Crystal Violet99.50 mdpi.com
Brassica juncea Peel BiocharMethylene Blue192.8 nih.gov
Aluminosilicate and Clay-Based Adsorbents (for related dyes)

Aluminosilicates and various clay-based materials are recognized as effective and low-cost adsorbents for the removal of dyes from aqueous solutions. researchgate.netresearchgate.net Their efficacy stems from their chemical structure, which includes layered aluminosilicate sheets, a large number of functional groups, excellent stability, and a large specific surface area. researchgate.net Natural and synthetic clays have been utilized for decades in the removal of pollutants like heavy metals and dyes. researchgate.net

Bentonite, a type of clay, has demonstrated significant adsorption capabilities for various dyes. mdpi.comrsc.org For instance, bentonite-based adsorbents have achieved a 99% removal of methylene blue from synthetic dye solutions. nih.gov The adsorption capacity of clays can be further enhanced through modification processes such as acid or thermal treatment, and the addition of polymers. researchgate.netnih.gov Acid-modified clays, for example, have shown a higher rate of dye adsorption due to increased surface area and porosity. researchgate.net Compared to the more expensive activated carbon, clays and modified clay materials often present a more efficient and economically viable option for dye removal. rsc.orgnih.gov

The table below summarizes the adsorption capacities of some clay-based adsorbents for different dyes, illustrating their potential as effective remediation materials. rsc.orgnih.gov

AdsorbentDyeAdsorption Capacity (mg g⁻¹)Reference
BentoniteAcid Yellow 19498.6 nih.gov
SepioliteAcid Yellow 19499.9 nih.gov
BentoniteAcid Blue 34995.2 nih.gov
SepioliteAcid Blue 34992.7 nih.gov
Activated CarbonAcid Yellow 19449.2 nih.gov
Activated CarbonAcid Blue 34968.2 nih.gov
Molecularly Imprinted Polymers (MIPs) for Selective Adsorption (for related dyes)

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional groups to a target molecule. nih.govmdpi.com This "lock and key" mechanism allows for the highly selective adsorption of a target analyte, even from complex mixtures. researchgate.net The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (in this case, a dye). nih.gov Subsequent removal of the template leaves behind cavities that are tailored to rebind the target molecule. nih.gov

MIPs offer several advantages over other adsorbents, including high selectivity, stability under a wide range of experimental conditions (pH, temperature, and solvents), and cost-effectiveness compared to biological counterparts like antibodies. mdpi.comresearchgate.net Research has demonstrated the successful synthesis and application of MIPs for the selective removal of various textile dyes, such as Basic Blue 3, Acid Green 16, and Brilliant Green. nih.govmdpi.comnih.gov For instance, a MIP synthesized for Basic Blue 3 showed a significantly higher rebinding capacity and selectivity compared to a non-imprinted polymer (NIP) control. nih.gov Similarly, a MIP for Acid Green 16 exhibited excellent rebinding of 83% and a high imprinting factor of 6.91. nih.gov

The selective recognition capabilities of MIPs make them promising materials for solid-phase extraction and as recognition elements in sensors for environmental monitoring of pollutants like textile dyes. researchgate.netnih.gov

Adsorption Isotherms and Kinetic Modeling for this compound Systems

Langmuir, Freundlich, and Redlich-Peterson Isotherm Analysis

Adsorption isotherms are crucial for describing the interaction between an adsorbate (dye) and an adsorbent and are fundamental for optimizing the use of adsorbents. scialert.net Several isotherm models are used to analyze experimental data, with the Langmuir, Freundlich, and Redlich-Peterson models being among the most common. sci-hub.sescielo.br

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. scielo.brcore.ac.ukacs.org It is often considered valid for chemisorption. The linear form of the Langmuir equation is:

Ce/qe = 1/(KLqm) + Ce/qm

where Ce is the equilibrium concentration of the dye (mg/L), qe is the amount of dye adsorbed at equilibrium (mg/g), qm is the maximum monolayer adsorption capacity (mg/g), and KL is the Langmuir constant related to the energy of adsorption (L/mg). scialert.netscirp.org A study on the adsorption of Basic Red 22, a related basic dye, onto peat found that the Langmuir model provided a good fit to the experimental data. sci-hub.se

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and multilayer adsorption. scielo.brcore.ac.uk The logarithmic form of the Freundlich equation is:

log(qe) = log(KF) + (1/n)log(Ce)

where KF is the Freundlich constant related to the adsorption capacity ((mg/g)(L/mg)1/n) and 1/n is the heterogeneity factor, which indicates the favorability of the adsorption process. researchgate.netaensiweb.com Values of 1/n between 0 and 1 indicate favorable adsorption. core.ac.uk The adsorption of Basic Blue 3 on sunflower stalks was found to be well-described by the Freundlich isotherm. scirp.org

The Redlich-Peterson isotherm is a three-parameter model that incorporates features of both the Langmuir and Freundlich isotherms, making it applicable to a wider range of concentrations and for both homogeneous and heterogeneous systems. sci-hub.sescielo.brresearchgate.net The Redlich-Peterson equation can be expressed as:

qe = (A * Ce) / (1 + B * Ceβ)

where A, B, and β are the Redlich-Peterson constants. researchgate.net When β = 1, the equation simplifies to the Langmuir isotherm, and when the term BCeβ is much larger than 1, it approximates the Freundlich isotherm. sci-hub.seijcce.ac.ir The Redlich-Peterson model was found to provide the best fit for the adsorption of Basic Blue 3, Basic Yellow 21, and Basic Red 22 onto peat. sci-hub.se

The following table presents a conceptual comparison of these isotherm models.

Isotherm ModelKey CharacteristicsApplicability
Langmuir Monolayer adsorption on a homogeneous surface. Assumes all adsorption sites are identical and energetically equivalent. scielo.bracs.orgOften suitable for chemisorption and systems where a saturation point is reached.
Freundlich Multilayer adsorption on a heterogeneous surface. scielo.brcore.ac.ukGenerally applicable to a wide range of adsorption systems, especially those with heterogeneous surfaces.
Redlich-Peterson A hybrid model that combines elements of both Langmuir and Freundlich isotherms. researchgate.netVersatile model applicable to both homogeneous and heterogeneous systems over a wide concentration range.
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The study of adsorption kinetics is essential for understanding the rate of dye removal and the underlying mechanisms. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetics of dye adsorption. researchgate.netarabjchem.org

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The linear form of the equation is:

log(qe - qt) = log(qe) - (k1/2.303)t

where qe and qt are the amounts of dye adsorbed at equilibrium and at time t (mg/g), respectively, and k1 is the rate constant of pseudo-first-order adsorption (min-1). researchgate.netsrce.hr

The pseudo-second-order model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netosti.gov The linear form of this model is:

t/qt = 1/(k2qe2) + t/qe

where k2 is the rate constant of pseudo-second-order adsorption (g/mg·min). researchgate.netresearchgate.net

Numerous studies on the adsorption of basic dyes, including those structurally similar to this compound, have found that the pseudo-second-order model provides a better fit to the experimental data than the pseudo-first-order model. nih.govscialert.netresearchgate.netresearchgate.netacs.org This suggests that the adsorption process is likely controlled by chemisorption. For example, the adsorption of Basic Red 22, Basic Yellow 21, and Basic Blue 3 onto kudzu was well-described by the pseudo-second-order model. researchgate.net Similarly, the adsorption of Basic Blue 3 on a molecularly imprinted polymer followed pseudo-second-order kinetics. nih.gov

The table below provides a conceptual summary of the kinetic models.

Kinetic ModelRate-Limiting Step AssumptionTypical Applicability for Basic Dyes
Pseudo-First-Order PhysisorptionOften provides a less accurate fit compared to the pseudo-second-order model.
Pseudo-Second-Order ChemisorptionFrequently provides a better correlation with experimental data for basic dye adsorption. nih.govscialert.netresearchgate.netresearchgate.netacs.org
Intra-particle Diffusion Mechanisms in Dye Adsorption

The adsorption of a dye onto a porous adsorbent is a multi-step process that can involve: (1) transport of the dye from the bulk solution to the external surface of the adsorbent (film diffusion), (2) diffusion of the dye from the surface into the pores of the adsorbent (intra-particle diffusion), and (3) adsorption of the dye onto the active sites within the pores. mdpi.commdpi.com The intra-particle diffusion model, proposed by Weber and Morris, is often used to identify the rate-limiting step in the adsorption process. mdpi.com

The intra-particle diffusion model is expressed as:

qt = kidt1/2 + C

where qt is the amount of dye adsorbed at time t (mg/g), kid is the intra-particle diffusion rate constant (mg/g·min1/2), and C is the intercept, which is related to the thickness of the boundary layer. mdpi.commdpi.com

If the plot of qt versus t1/2 is a straight line that passes through the origin, then intra-particle diffusion is the sole rate-limiting step. mdpi.com However, in many cases, the plot may show multiple linear regions, indicating that the adsorption process is controlled by more than one mechanism. mdpi.comzums.ac.ir The initial curved portion of the plot often represents the boundary layer diffusion (film diffusion), while the subsequent linear portion is attributed to intra-particle diffusion. zums.ac.ir A non-zero intercept suggests that intra-particle diffusion is not the only rate-controlling step and that film diffusion also plays a role. mdpi.commdpi.com

Influence of Environmental Parameters on this compound Adsorption (e.g., pH, initial concentration, temperature)

The efficiency of this compound adsorption is significantly influenced by various environmental parameters, including the pH of the solution, the initial dye concentration, and the temperature. scialert.netnih.gov

pH: The pH of the aqueous solution is a critical factor in the adsorption of ionic dyes. researchgate.netnih.gov For basic dyes like this compound, which carry a positive charge in solution, the adsorption is generally more favorable at higher pH values. researchgate.netresearchgate.net At low pH, the surface of many adsorbents becomes positively charged due to the protonation of functional groups, leading to electrostatic repulsion with the cationic dye molecules and, consequently, a decrease in adsorption. jmaterenvironsci.com As the pH increases, the adsorbent surface becomes more negatively charged, which enhances the electrostatic attraction with the positively charged basic dye, thereby increasing the adsorption capacity. researchgate.netresearchgate.netjmaterenvironsci.com The point of zero charge (pHpzc) of the adsorbent is an important parameter; at a pH above the pHpzc, the adsorbent surface is negatively charged, favoring the adsorption of cationic dyes. mdpi.com

Initial Concentration: The initial concentration of the dye provides the driving force for the adsorption process. nih.govuthm.edu.my Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (qe). scialert.netresearchgate.net This is because a higher concentration gradient enhances the diffusion of dye molecules from the bulk solution to the adsorbent surface. uthm.edu.my However, the percentage of dye removal may decrease with an increase in the initial concentration, as the available active sites on the adsorbent become saturated at higher dye concentrations. uthm.edu.myresearchgate.net

Temperature: The effect of temperature on dye adsorption depends on the nature of the adsorption process (exothermic or endothermic). acs.orgmdpi.com For many basic dyes, the adsorption process is endothermic, meaning that an increase in temperature leads to an increase in adsorption capacity. nih.govacs.org This is because higher temperatures can increase the mobility of the dye molecules and enhance their diffusion into the pores of the adsorbent. scialert.net Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated to further understand the nature of the adsorption process. A negative ΔG° indicates a spontaneous process, a positive ΔH° suggests an endothermic process, and a positive ΔS° indicates increased randomness at the solid-liquid interface during adsorption. nih.govresearchgate.net

The following table summarizes the general influence of these parameters on the adsorption of basic dyes.

ParameterGeneral Influence on Basic Dye AdsorptionRationale
pH Adsorption increases with increasing pH. researchgate.netresearchgate.netAt higher pH, the adsorbent surface becomes more negatively charged, enhancing electrostatic attraction with the cationic dye. jmaterenvironsci.com
Initial Concentration The amount of dye adsorbed per unit mass of adsorbent (qe) increases with increasing initial concentration. scialert.netresearchgate.netA higher concentration gradient provides a greater driving force for mass transfer. uthm.edu.my
Temperature For endothermic processes, adsorption increases with increasing temperature. nih.govacs.orgIncreased temperature enhances the mobility and diffusion of dye molecules. scialert.net

Lack of Specific Research Hinders Detailed Analysis of Hybrid Remediation for this compound

Despite the growing body of research into the treatment of textile wastewater, a detailed examination of hybrid and integrated remediation systems specifically targeting the chemical compound this compound is notably absent in the available scientific literature. While numerous studies explore advanced oxidation processes (AOPs), adsorption, and biological treatments for various classes of dyes, specific data and in-depth research findings for this compound remain elusive.

Hybrid or integrated remediation systems, which combine two or more treatment processes, are gaining traction for their potential to achieve higher degradation efficiency and mineralization of recalcitrant dye molecules. nih.gov These systems often leverage synergistic effects between different methods, such as combining adsorption with photocatalysis, ozonation with biodegradation, or Fenton processes with biological treatment, to overcome the limitations of individual techniques. researchgate.netnih.gov

However, the application and efficacy of these sophisticated hybrid systems specifically on this compound have not been documented in the reviewed literature. Studies often focus on more common model dyes like Methylene Blue (C.I. Basic Blue 9), Reactive Black 5, or other classes of dyes. researchgate.netresearchgate.netsciforum.net While general principles from these studies can suggest potential pathways for this compound degradation, the absence of direct experimental research, detailed findings, and specific data tables makes it impossible to provide a thorough and scientifically accurate analysis for this particular compound as requested. The unique chemical structure of each dye influences its interaction with different treatment processes, meaning that results from one dye cannot be directly extrapolated to another with scientific certainty.

Therefore, a significant research gap exists concerning the advanced treatment of this compound using hybrid and integrated remediation systems. Future research is necessary to evaluate the effectiveness of these promising technologies for the degradation of this specific anthraquinone dye and to generate the data required for a comprehensive environmental fate and remediation analysis.

Computational and Theoretical Chemistry Studies of C.i. Basic Blue 22

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key characteristics that govern the chemical and physical behavior of C.I. Basic Blue 22.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the chemical behavior and reactivity of molecules. researchgate.net This approach is used to calculate various molecular descriptors based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdaneshyari.com These descriptors, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. researchgate.netdaneshyari.com

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap generally signifies higher reactivity. researchgate.net For basic dyes, these calculations help predict their interaction and adsorption behavior with various materials. daneshyari.com

In a study investigating the reactivity of several basic dyes, including the structurally related Basic Blue 26, DFT calculations were used to determine these key descriptors. The results showed that dyes with lower chemical hardness and a smaller HOMO-LUMO gap were more reactive. researchgate.netdaneshyari.com This theoretical approach allows for the ranking of dye reactivity, which correlates with experimental observations, such as adsorption efficiency onto activated carbon. researchgate.netdaneshyari.com

Table 1: DFT-Based Reactivity Descriptors for Selected Basic Dyes Data from a study on related basic dyes, presented here as an example of the application of DFT.

DescriptorBasic Green 1Basic Blue 26Basic Red 1Basic Yellow 2
HOMO (eV)-5.232-5.385-5.619-5.687
LUMO (eV)-2.221-2.261-2.193-2.079
Energy Gap (eV)3.0113.1243.4263.608
Chemical Potential (μ)-3.726-3.823-3.906-3.883
Chemical Hardness (η)1.5051.5621.7131.804
Electrophilicity Index (ω)4.6124.6854.4604.179
Source: Adapted from research on basic dye reactivity. daneshyari.com

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules. uci.edu It is a primary computational tool for predicting the spectroscopic properties of dyes, such as their UV-Vis absorption spectra. utwente.nl By calculating the energies of electronic transitions, TDDFT can help to understand the relationship between a dye's molecular structure and its color. researchgate.net

For complex dye molecules, standard TDDFT methods can sometimes fail to accurately describe the spectral features. utwente.nl However, advancements such as the use of non-empirical optimally tuned range-separated hybrid functionals have improved the accuracy of these predictions for π-conjugated systems like many dyes. utwente.nlacs.org These calculations can resolve contributions from solvent-solute interactions and dielectric screening, providing a more accurate picture of the dye's behavior in solution. utwente.nl The analysis of natural transition orbitals (NTOs) derived from TDDFT calculations can further clarify the nature of the electronic transitions, such as identifying them as local excitations or involving intramolecular charge transfer (ICT). mdpi.com This level of detail is crucial for designing new dyes with specific desired colors and photophysical properties. researchgate.net

The electrostatic potential (ESP) and the average local ionization energy (ALIE) are two important theoretical descriptors that provide insight into a molecule's reactive behavior. These properties are often calculated on the molecule's surface, typically defined by an isodensity contour. researchgate.net

The ESP, V(r), is the electrostatic potential created by the nuclei and electrons of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative ESP indicate areas that are rich in electrons and are likely sites for electrophilic attack, while positive regions are electron-deficient and susceptible to nucleophilic attack.

The Average Local Ionization Energy, I(r), represents the energy required to remove an electron from any point r in the space of the molecule. nih.gov The lowest values of I(r) highlight the locations of the most loosely bound, highest-energy electrons, which are the most reactive towards electrophiles and radicals. nih.gov Therefore, mapping I(r) onto the molecular surface helps to pinpoint the most probable sites for electrophilic reactions. researchgate.netniscpr.res.in Together, ESP and ALIE analyses provide a detailed picture of the local reactivity of this compound, complementing the global reactivity descriptors obtained from DFT.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides a dynamic view of molecular systems, offering insights into processes such as adsorption and aggregation that are difficult to observe directly through experiments. nih.gov

MD simulations are a powerful tool for understanding the adsorption mechanisms of dyes onto various surfaces at the molecular level. nih.govresearchgate.net By simulating the interactions between this compound and an adsorbent material (e.g., activated carbon, clay minerals), researchers can gain detailed structural and energetic information about the adsorption process. nih.govacs.org

These simulations can reveal the preferred orientation and conformation of the dye molecules on the adsorbent surface. cambridge.orgmdpi.com For example, simulations of Methylene Blue on clay surfaces have shown that the dye can form various configurations, including parallel single or double layers and irregular clusters, depending on the conditions. cambridge.org Furthermore, MD simulations allow for the calculation of interaction energies between the dye and the adsorbent, which helps to quantify the affinity of the dye for the surface. nih.govresearchgate.net This information is crucial for optimizing the design of adsorbent materials for the efficient removal of dyes from aqueous solutions. nih.gov

Many ionic dyes, including this compound, tend to self-associate or aggregate in aqueous solutions, forming dimers and higher-order structures. researchgate.net This aggregation phenomenon is influenced by factors such as dye concentration, temperature, ionic strength, and the presence of organic solvents. Aggregation significantly affects the dye's coloristic and photophysical properties, as the absorption spectrum of an aggregate differs from that of the monomeric dye.

Modeling and simulation are used to investigate the aggregation process. semanticscholar.orgnih.gov Factor analysis of absorbance data can help determine the number of distinct molecular species (monomer, dimer, trimer, etc.) present in a solution. semanticscholar.orgnih.gov Molecular dynamics simulations can provide a more detailed picture, modeling the spontaneous formation of aggregates and revealing the specific intermolecular interactions (e.g., van der Waals forces, hydrophobic interactions) that drive the self-assembly process. Understanding these phenomena is essential for controlling the properties of dye solutions in various applications.

Analysis of Solvent Effects and pH Influence on this compound Conformation

The surrounding environment, particularly the solvent and the pH of the solution, plays a critical role in determining the three-dimensional structure (conformation) and, consequently, the reactivity and spectral properties of dye molecules. frontiersin.org While specific experimental studies on the conformational analysis of this compound under varying solvent and pH conditions are not extensively documented in the provided search results, the general principles governing these effects on similar dye molecules can be applied.

Solvent Effects:

pH Influence:

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to determine the correlation between the chemical structures of compounds and their macroscopic activities. frontiersin.org This approach is widely used in environmental science and medicinal chemistry to predict the properties and behavior of new or existing chemicals, thereby saving time and resources. frontiersin.orgnih.gov

A QSAR model was developed to predict the color removal rates of 41 different dyes, including azo, anthraquinone (B42736), and arylmethane types, during coagulation with aluminum chloride under alkaline conditions. frontiersin.orgfrontiersin.org While it is not specified if this compound was in the dataset, the study provides a relevant framework for how a QSAR model for this compound could be established. The study computed 46 molecular parameters using Density Functional Theory (DFT) and established a predictive model. frontiersin.org

The optimal QSAR model for dye removal under alkaline conditions was found to be:

Rpre = −0.503 + 0.001 SAA + 0.700 q(C⁻)x - 0.003 ESPMAX - 3.932E-5 EB3LYP frontiersin.org

The parameters in this model reveal the mechanisms of dye removal, highlighting the importance of electrostatic and hydrogen-bonding forces. frontiersin.org

The table below details the key molecular descriptors identified in the study, which would be relevant for developing a specific QSAR model for this compound.

Molecular DescriptorSymbolSignificance in the QSAR Model
Surface Area (approx.)SAAA geometric parameter that is positively correlated with molecular weight and influences the interaction potential between the dye molecule and the coagulant. frontiersin.orgfrontiersin.org
Charge on Carbon Atomq(C⁻)xAn electrical parameter indicating the charge distribution on carbon atoms, which is crucial for electrostatic interactions. frontiersin.org
Maximum Electrostatic PotentialESPMAXRepresents the maximum positive value of the electrostatic potential on the molecule's surface, influencing interactions with charged species. frontiersin.org
Total Energy (B3LYP)EB3LYPA quantum chemical parameter representing the total electronic energy of the molecule, which can relate to its overall stability and reactivity. frontiersin.org
Molecular WeightMWA fundamental geometric parameter that directly affects the structure and properties of the substance. frontiersin.org

By calculating these descriptors for this compound using computational methods like DFT, its activity (e.g., removal efficiency, toxicity, biodegradability) could be predicted using a relevant, validated QSAR model. frontiersin.org

Q & A

Q. What are the validated spectroscopic methods for characterizing the structural purity of C.I. Basic Blue 22?

To confirm structural integrity, use UV-Vis spectroscopy to analyze absorption maxima (e.g., λmax in ethanol or aqueous solutions) and compare with literature values. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should resolve aromatic protons and methyl groups, while mass spectrometry (MS) confirms molecular weight. For reproducibility, document solvent systems, instrument calibration protocols, and baseline corrections .

Q. How can researchers design experiments to assess the pH-dependent stability of this compound?

Prepare buffer solutions across a pH range (e.g., 2–12) and monitor dye stability via spectrophotometric time-course studies. Include controls (e.g., inert atmospheres to exclude oxidation). Measure degradation kinetics using first-order rate equations and validate with triplicate trials. Report uncertainties in pH measurements and absorbance readings .

Q. What factors influence the adsorption efficiency of this compound onto cellulose-based substrates?

Key variables include substrate porosity, dye concentration, temperature, and ionic strength. Design a factorial experiment to isolate effects: vary one parameter while holding others constant. Use Langmuir or Freundlich isotherm models to analyze adsorption capacity. Validate with atomic force microscopy (AFM) to visualize surface interactions .

Advanced Research Questions

Q. How can contradictory data on the photodegradation pathways of this compound be resolved?

Contradictions often arise from differing light sources (e.g., UV vs. visible light) or solvent systems. Replicate studies under standardized conditions (e.g., ISO 105-B02 for lightfastness testing). Employ High-Performance Liquid Chromatography (HPLC) with diode-array detection to identify degradation byproducts. Cross-reference findings with computational simulations (e.g., DFT for reaction pathways) .

Q. What advanced techniques are suitable for probing intermolecular interactions between this compound and synthetic polymers?

Use surface plasmon resonance (SPR) to quantify binding affinities or fluorescence quenching studies to assess dynamic interactions. Pair with molecular dynamics simulations to model polymer-dye interfaces. Ensure experimental parameters (e.g., temperature, polymer molecular weight) align with simulation conditions .

Q. How can researchers evaluate the environmental impact of this compound in wastewater systems?

Conduct microcosm experiments to simulate aerobic/anaerobic degradation in wastewater. Measure chemical oxygen demand (COD) and toxicity via bioassays (e.g., Daphnia magna mortality rates). Combine with life-cycle assessment (LCA) frameworks to model long-term ecological risks. Validate against regulatory thresholds (e.g., EPA dye effluent guidelines) .

Methodological Guidance

  • Data Presentation : Tabulate raw data (e.g., absorbance values, reaction rates) alongside processed results (e.g., kinetic constants, R² values). Use error bars for standard deviations and annotate outliers .
  • Literature Review : Apply Boolean operators (AND/OR/NOT) in databases like SciFinder or Web of Science to filter studies by dye class, application, and analytical methods. Prioritize peer-reviewed articles post-2010 for recent advancements .
  • Ethical Compliance : Adhere to ACS guidelines for chemical safety and data integrity. Disclose conflicts of interest and cite all prior work influencing experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.